The compound "4-(Boc-amino)tetrahydropyran-4-carboxylic acid" is a derivative of tetrahydropyran carboxylic acid, which is a significant building block in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) group indicates that it is a protected amino acid, commonly used in peptide synthesis. The tetrahydropyran ring is a versatile moiety found in many natural products and pharmaceuticals, making this compound particularly interesting for various applications in chemistry and biology.
Tetrahydropyran derivatives have been synthesized with variations in their side chains to study their biological activities. For example, tetrahydropyran-2-carboxylic acid derivatives with specific olefin chains have shown LPS-antagonistic activity toward human and mouse cells, indicating potential applications in modulating immune responses2. These findings suggest that "4-(Boc-amino)tetrahydropyran-4-carboxylic acid" could also be explored for its biological activities, particularly in the context of drug discovery and development.
In the field of organic synthesis, tetrahydropyran derivatives serve as key intermediates. The synthesis of p-aminobenzoic acid diamides based on tetrahydropyran carboxylic acid derivatives demonstrates the utility of these compounds in constructing complex organic molecules3. The ability to form diamides through acylation reactions highlights the versatility of tetrahydropyran derivatives in synthetic chemistry3.
The solid-phase synthesis of peptides is another area where tetrahydropyran derivatives, such as dihydropyran-2-carboxylic acid, have been employed. They act as bifunctional linkers to connect amino alcohols and amine resins, facilitating the synthesis of peptide alcohols4. Given the structural similarity, "4-(Boc-amino)tetrahydropyran-4-carboxylic acid" could potentially be used in a similar manner, providing a protected amino acid for peptide chain elongation.
The synthesis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN typically involves the protection of the amino group using a Boc group. A common synthetic route includes:
In industrial settings, methods are adapted for larger-scale production, often utilizing continuous flow reactors to maintain consistent quality and efficiency while minimizing impurities .
The molecular structure of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN features:
The InChI Key for this compound is SPPDKPRJPFTBEV-UHFFFAOYSA-M, and its SMILES representation is CC(C)(C)OC(=O)NC1(CCOCC1)C([O-])=O. The presence of the Boc group provides stability during synthesis, preventing unwanted reactions with other functional groups .
4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN can participate in several types of chemical reactions:
The primary mechanism of action for 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN involves its function as a protecting group in organic synthesis. The Boc group shields the amino functionality from unwanted reactions during multi-step synthesis processes. As an intermediate, it does not exhibit specific biological activity but facilitates the creation of more complex molecules by providing a stable platform for further chemical transformations .
The physical properties of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
The applications of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2